Peroxide, bis(1-methylethyl)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16642-57-2 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
2-propan-2-ylperoxypropane |
InChI |
InChI=1S/C6H14O2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChI Key |
NFPBWZOKGZKYRE-UHFFFAOYSA-N |
SMILES |
CC(C)OOC(C)C |
Canonical SMILES |
CC(C)OOC(C)C |
Other CAS No. |
16642-57-2 |
Origin of Product |
United States |
Reaction Mechanisms and Radical Chemistry of Peroxide, Bis 1 Methylethyl Systems
Homolytic Cleavage and Radical Generation from Peroxide, bis(1-methylethyl)
The foundational step in the radical chemistry of Peroxide, bis(1-methylethyl) is the homolytic cleavage of the oxygen-oxygen (O-O) bond. This process is fundamental to its application as a radical initiator in various chemical transformations.
Kinetic and Thermodynamic Aspects of Peroxide Bond Homolysis
Peroxy Radical Reactivity and Transformation Pathways
Once formed, the isopropoxy radicals are highly reactive and can undergo a variety of transformation pathways, including unimolecular isomerizations and bimolecular reactions.
Unimolecular Isomerization Reactions of Peroxy Radicals
Isopropoxy radicals can undergo unimolecular isomerization, which involves internal hydrogen atom shifts. researchgate.net These isomerization reactions can compete with other reaction pathways, particularly at higher temperatures. dtic.milacs.org For alkoxy radicals in general, isomerization can lead to the formation of a hydroperoxyalkyl radical, which can then react with molecular oxygen to form a more complex and oxygenated peroxy radical. nih.gov The rates of these isomerization reactions are dependent on the structure of the alkoxy radical and the temperature. acs.org While direct experimental data on the isomerization of the isopropoxy radical from Peroxide, bis(1-methylethyl) is limited in the search results, the general principles of alkoxy radical isomerization are well-established. researchgate.netdtic.mil
Bimolecular Reaction Kinetics of Peroxy Radicals with Atmospheric and Organic Species
Isopropoxy radicals can participate in bimolecular reactions with various atmospheric and organic species. These reactions are crucial in atmospheric chemistry and combustion processes. epa.govresearchgate.net For instance, isopropoxy radicals can react with nitrogen oxides (NO and NO₂). epa.gov The kinetics of these reactions, including their rate constants, have been studied to understand their impact on atmospheric processes. epa.govnist.gov Bimolecular reactions of peroxy radicals can also involve reactions with other peroxy radicals (self-reactions or cross-reactions) or with hydroperoxy radicals (HO₂). nih.govrsc.org These reactions can lead to the formation of stable products or new radical species. researchgate.net
The following table summarizes the rate constants for some bimolecular reactions of isopropoxy radicals:
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| NO | (8.5 ± 2.8) x 10⁻¹¹ | 298 | epa.gov |
| NO₂ | (1.4 ± 0.5) x 10⁻¹¹ | 298 | epa.gov |
| O₂ | < 1 x 10⁻¹⁸ | 298 | epa.gov |
Autoxidation Mechanisms Leading to Peroxide, bis(1-methylethyl) Formation
Peroxide, bis(1-methylethyl) can be formed through autoxidation processes. osu.eduusc.edu Autoxidation is a free-radical chain reaction involving the reaction of organic compounds with molecular oxygen. wikipedia.orgkent.edu This process typically involves an initiation step to form a radical, followed by propagation steps where the radical reacts with O₂ to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH) and a new radical, continuing the chain. wikipedia.org The formation of Peroxide, bis(1-methylethyl) would involve the self-reaction of two isopropylperoxy radicals. nih.gov The conditions for autoxidation include the presence of oxygen and can be accelerated by heat, light, and the presence of initiators. osu.eduusc.edu
Oxidative Chemistry Mediated by Peroxide, bis(1-methylethyl)
The chemical compound "Peroxide, bis(1-methylethyl)," also known as diisopropyl peroxide, is a member of the organic peroxide family. These compounds are characterized by the presence of a peroxide linkage (-O-O-), which is a relatively weak bond. This inherent weakness is the foundation of their reactivity and their utility as initiators for a variety of chemical transformations, particularly in the realm of oxidative chemistry. The autoxidation of diisopropyl ether, especially when exposed to air and light or heat, can lead to the formation of peroxide derivatives like diisopropyl ether peroxide. ontosight.ai
General Organic Oxidation Mechanisms Involving Peroxides
Organic peroxides are pivotal reagents in a multitude of oxidation reactions, largely due to the facile cleavage of the oxygen-oxygen bond, which has a bond-dissociation energy of only 20 to 50 kcal/mole. fsu.edu This cleavage can be initiated by heat, light, or the presence of catalysts, leading to the formation of highly reactive free radicals. fsu.edu
A general mechanism for autoxidation, a common process involving peroxides, proceeds via a free-radical chain reaction. fsu.edu This process involves the peroxidation of a carbon atom adjacent to an oxygen atom, which generates a peroxy radical (R-O-O•). This peroxy radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction. fsu.edu
One of the most well-known oxidation reactions involving peroxides is the Baeyer-Villiger oxidation. nih.govbeilstein-journals.org This reaction converts ketones or aldehydes into esters or lactones through the action of peracids or hydrogen peroxide in the presence of an acid. nih.govbeilstein-journals.org The mechanism involves the initial formation of a tetrahedral intermediate, often called the Criegee intermediate, by the addition of the peroxy group to the carbonyl carbon. nih.govbeilstein-journals.org This is followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom, leading to the final ester or lactone product. beilstein-journals.org
The table below outlines key organic oxidation reactions involving peroxides and their general characteristics.
| Reaction Name | Substrate | Reagent | Product | Key Intermediate |
| Baeyer-Villiger Oxidation | Ketone/Aldehyde | Peracid or H₂O₂/Acid | Ester/Lactone | Criegee Intermediate |
| Criegee Rearrangement | Tertiary Alcohol | Peracid | Ketone/Aldehyde | - |
| Hock Rearrangement | Cumene (B47948) Hydroperoxide | Acid | Phenol and Acetone (B3395972) | - |
Selective Oxygenation of C-H Bonds using Peroxide Species
The selective functionalization of otherwise unactivated carbon-hydrogen (C-H) bonds is a significant challenge in synthetic organic chemistry. Peroxide-based systems have emerged as powerful tools to achieve this transformation. The electrophilic nature of many C-H activating reagents means that electron-rich C-H bonds are more susceptible to oxidation. nih.gov The reactivity trend for non-metal insertion pathways is typically tertiary > secondary > primary C-H bonds. nih.gov
Iron-based small molecule catalysts, when used with hydrogen peroxide, have demonstrated the ability to selectively oxidize aliphatic C-H bonds in complex molecules. illinois.edu These catalyst systems can achieve oxidation based on the electronic and steric properties of the C-H bond, often eliminating the need for protecting groups and streamlining synthetic routes. illinois.edu For instance, the antimalarial compound artemisinin, which has multiple potential oxidation sites, can be selectively oxidized at a specific C-H bond using an iron-based catalyst and hydrogen peroxide, leading to higher yields and shorter reaction times compared to enzymatic methods. illinois.edu
Manganese complexes have also been shown to catalyze the selective oxidation of C-H bonds with hydrogen peroxide. mdpi.comacs.org In the presence of a carboxylic acid, the mechanism is proposed to involve a "carboxylic acid assisted" pathway, with the hydroxylation step proceeding via a rebound mechanism. mdpi.com Torsional effects within the substrate molecule can also direct the site-selectivity of these manganese-catalyzed oxidations. acs.org For example, substituted N-cyclohexyl amides undergo site-selective C-H bond oxidation with hydrogen peroxide catalyzed by manganese complexes, where the stereochemistry of the substrate dictates the position of oxidation. acs.org
Furthermore, synthetic iron complexes that mimic the function of cytochrome P450 have been developed. nih.gov These complexes can use hydrogen peroxide as the oxidant to selectively oxidize unactivated C-H bonds in water with high selectivity and stereoretention. nih.gov Mechanistic studies suggest that an oxoiron(V) species is the active intermediate in these reactions. nih.gov
Influence of Metal Ions and Acids on Peroxide Decomposition Pathways
The decomposition of peroxides can be significantly influenced by the presence of metal ions and acids, which can act as catalysts and alter the reaction pathways. fsu.edupitt.edu
Metal Ions: Transition metal ions, such as iron (Fe), copper (Cu), cobalt (Co), chromium (Cr), and manganese (Mn), can catalyze the decomposition of peroxides, sometimes leading to violent or "run-away" reactions. fsu.edupitt.edu The reaction of hydrogen peroxide with Fe(II) ions, known as the Fenton reaction, generates highly reactive hydroxyl radicals. mdpi.com These radicals can then attack organic compounds. mdpi.com Binuclear manganese(IV) complexes have also been shown to be effective catalysts for the oxidation of organic compounds with hydrogen peroxide, particularly in the presence of an organic acid like acetic or oxalic acid. mdpi.com
Conversely, certain metal ions can also have a stabilizing effect. Magnesium ions (Mg²⁺), for instance, are known to inhibit the decomposition of hydrogen peroxide. researchgate.net This is particularly relevant in industrial processes like peroxide bleaching, where magnesium compounds can be added to prevent the catalytic decomposition of peroxide by transition metals. researchgate.net
Acids: Acids play a crucial role in many peroxide-mediated reactions by catalyzing the decomposition of the peroxide and influencing the subsequent reaction pathways. nih.govresearchgate.net In the Baeyer-Villiger oxidation, both protic and Lewis acids are used in conjunction with hydrogen peroxide. nih.govbeilstein-journals.org For example, the oxidation of ketones with hydrogen peroxide can be promoted by the Lewis acid boron trifluoride (BF₃). nih.gov The reaction proceeds through a series of intermediates, including a peroxyacetal, with the Lewis acid facilitating the rearrangement steps. nih.gov
The acidity of the reaction medium can also impact the formation of reactive oxygen species (ROS) from the decomposition of organic peroxides. acs.org Studies have shown that the decomposition of organic peroxides leading to radical formation can be suppressed at lower pH due to acid-catalyzed rearrangement of the peroxides. acs.org Conversely, acidic conditions can promote the formation of hydrogen peroxide from certain organic hydroperoxides. acs.org
The table below summarizes the influence of various metal ions and acids on peroxide decomposition.
| Additive | General Effect | Example Reaction/Process |
| Metal Ions | ||
| Iron (Fe²⁺/Fe³⁺) | Catalytic Decomposition | Fenton Reaction |
| Copper (Cu²⁺) | Catalytic Decomposition | Kharasch Reaction |
| Manganese (Mn) | Catalytic Decomposition | Oxidation of alkanes |
| Magnesium (Mg²⁺) | Inhibition of Decomposition | Peroxide Bleaching |
| Acids | ||
| Protic Acids (e.g., H₂SO₄) | Catalysis | Baeyer-Villiger Oxidation |
| Lewis Acids (e.g., BF₃) | Catalysis | Baeyer-Villiger Oxidation |
Mechanistic Studies of Peroxide Electroreduction
The electrochemical reduction of peroxides is a fundamental process with implications in various fields, including fuel cells and chemical synthesis. Understanding the mechanism of this reaction at the molecular level is crucial for designing more efficient and selective catalysts. Advanced spectroscopic and computational techniques have provided significant insights into the intricate steps involved in peroxide electroreduction.
Surface-Enhanced Raman Scattering (SERS) for Interfacial Species Identification
Surface-Enhanced Raman Scattering (SERS) is a powerful in-situ spectroscopic technique that provides vibrational information about molecules adsorbed on a metal surface, allowing for the identification of reaction intermediates at the electrode-electrolyte interface during electrochemical reactions. nih.govacs.orgacs.orgillinois.edunih.govnih.govresearchgate.netacs.org
In the study of hydrogen peroxide electroreduction, SERS has been instrumental in identifying key surface species. For example, on a platinum (Pt) electrode, SERS measurements have shown the presence of Pt-OH species at negative potentials, suggesting that hydroxide (B78521) is an intermediate in the reduction process. nih.govacs.org Furthermore, the O-O stretching mode of H₂O₂ has been observed to shift to lower energy as the potential becomes more negative, indicating an elongation of the O-O bond. nih.govacs.org In contrast, on a less active gold (Au) surface, no such shift in the O-O mode or the presence of Au-OH was observed. nih.govacs.org
SERS has also been employed to study the electroreduction of peroxide on modified electrode surfaces. On a bismuth (Bi)-modified Au(111) surface, SERS revealed the presence of Bi-OH and Bi-O species at potentials just positive of where peroxide reduction occurs. acs.orgillinois.edunih.gov These species were not present in the absence of either peroxide or bismuth, indicating their role as intermediates in the catalytic process. acs.orgillinois.edunih.gov
Density Functional Theory (DFT) Elucidation of Peroxide Electroreduction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. It has become an invaluable tool for elucidating reaction mechanisms by providing theoretical support for experimental observations and predicting the stability and reactivity of intermediates. nih.govacs.orgacs.orgillinois.edunih.govnih.govresearchgate.netosti.gov
In the context of peroxide electroreduction, DFT calculations have complemented SERS findings and provided deeper mechanistic insights. For the electroreduction of hydrogen peroxide on a platinum surface, DFT calculations showed that the adsorption of H₂O₂ on a Pt(110) surface leads to the dissociation of the O-O bond and the formation of a Pt-OH bond. nih.govacs.org On a gold surface, a much smaller elongation of the O-O bond was calculated to occur only on the (110) face. nih.govacs.org
DFT has also been used to understand the catalytic activity of modified electrode surfaces. For the Bi-modified Au(111) surface, DFT calculations showed that peroxide is unstable relative to Bi-OH when Bi is present in a specific configuration that is known to be catalytically active. acs.orgillinois.edunih.gov The calculations further revealed that the spacing between the bismuth adatoms is crucial; at an optimal spacing, the peroxide molecule cannot adsorb without the O-O bond cleaving. acs.orgillinois.edunih.gov As the bismuth coverage increases and the adatom spacing decreases, peroxide can adsorb without O-O bond rupture, correlating with the experimentally observed decrease in catalytic activity. acs.orgillinois.edunih.gov
DFT has also been used to propose different mechanisms for the two-electron oxygen reduction reaction (2e-ORR) to produce hydrogen peroxide, correlating the catalytic activity with the calculated standard reduction potential of reaction intermediates. osti.gov
The table below summarizes the key findings from SERS and DFT studies on peroxide electroreduction.
| Technique | Electrode | Key Findings |
| SERS | Platinum (Pt) | - Presence of Pt-OH intermediate. nih.govacs.org - Elongation of the O-O bond of H₂O₂ at negative potentials. nih.govacs.org |
| Gold (Au) | - No significant O-O bond elongation. nih.govacs.org - No observation of Au-OH intermediate. nih.govacs.org | |
| Bi-modified Au(111) | - Presence of Bi-OH and Bi-O intermediates. acs.orgillinois.edunih.gov | |
| DFT | Platinum (Pt) | - Adsorption of H₂O₂ leads to O-O bond dissociation and Pt-OH formation. nih.govacs.org |
| Gold (Au) | - Minor O-O bond elongation on the (110) face. nih.govacs.org | |
| Bi-modified Au(111) | - Peroxide is unstable relative to Bi-OH on the active surface. acs.orgillinois.edunih.gov - Adatom spacing influences O-O bond cleavage. acs.orgillinois.edunih.gov |
Advanced Applications of Peroxide, Bis 1 Methylethyl in Chemical Processes
Peroxide, bis(1-methylethyl) as a Radical Initiator in Polymer Chemistry
Peroxide, bis(1-methylethyl), also known as diisopropyl peroxide, is an organic peroxide that serves as a valuable source of free radicals for initiating polymerization reactions. Organic peroxides are widely used as initiators in the polymer industry due to the labile nature of the oxygen-oxygen single bond, which can be cleaved under specific temperature conditions to generate highly reactive radical species. These radicals subsequently trigger the chain-growth process of polymerization. The choice of initiator is critical as it influences the reaction kinetics, the polymer's molecular weight, and its structural properties.
Applications in Controlled Radical Polymerization (CRP) Methodologies
While traditionally used in conventional free-radical polymerization, peroxide initiators also find application in more advanced, controlled radical polymerization (CRP) techniques. These methods offer precise control over polymer molecular weight, architecture, and dispersity.
In standard Atom Transfer Radical Polymerization (ATRP), the initiator is typically an alkyl halide, and a transition-metal complex acts as a catalyst to reversibly activate and deactivate the growing polymer chain. However, conventional radical initiators like Peroxide, bis(1-methylethyl) can be employed in modified ATRP techniques such as Initiators for Continuous Activator Regeneration (ICAR) ATRP and Activators Regenerated by Electron Transfer (ARGET) ATRP.
In these systems, the primary role of the peroxide is not to initiate the majority of polymer chains directly, but to continuously generate radicals that reduce the higher-oxidation-state metal catalyst (e.g., Cu(II)) back to its active, lower-oxidation-state form (e.g., Cu(I)). This allows for a significant reduction in the amount of metal catalyst required, which is advantageous for both cost and environmental reasons, and for minimizing catalyst contamination in the final polymer. The radicals generated from the peroxide decomposition react with the deactivator complex (X-M(t)z+1/L), regenerating the activator (M(t)z/L) which can then proceed with the ATRP equilibrium. While initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly cited for this purpose, dialkyl peroxides such as Peroxide, bis(1-methylethyl) can function in a similar capacity as a source of reducing radicals.
Nitroxide Mediated Radical Polymerization (NMP) is a CRP method that relies on a reversible termination reaction between a growing polymer radical and a stable nitroxide radical. This process can be initiated using two main approaches: a unimolecular initiator (an alkoxyamine) or a bimolecular system.
In the bimolecular approach, a conventional radical initiator, such as Peroxide, bis(1-methylethyl), is used in conjunction with a stable nitroxide radical (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxy, TEMPO). The mechanism proceeds as follows:
The peroxide decomposes upon heating to generate initiating radicals ((CH₃)₂CHO•).
These radicals react with monomer units to start the growth of polymer chains.
The growing polymer chains are then reversibly "capped" by the nitroxide radicals, forming a dormant alkoxyamine species at the chain end.
This dormant species can then homolytically cleave again, releasing the polymer radical and the nitroxide, allowing for further monomer addition. This rapid, reversible capping process maintains a very low concentration of active radicals at any given time, which suppresses irreversible termination reactions and allows for controlled polymer growth.
Impact of Initiator Structure and Concentration on Polymerization Kinetics and Polymer Microstructure
The structure and concentration of the initiator, such as Peroxide, bis(1-methylethyl), have a profound impact on the polymerization process and the resulting polymer's properties.
Initiator Concentration: The concentration of the initiator directly influences both the rate of polymerization and the final molecular weight of the polymer.
Rate of Polymerization (R_p): The rate is generally proportional to the square root of the initiator concentration ([I]^(1/2)). Therefore, increasing the amount of Peroxide, bis(1-methylethyl) will lead to a faster polymerization reaction due to a higher concentration of initiating radicals.
Degree of Polymerization (DP_n): The average molecular weight of the polymer is inversely proportional to the square root of the initiator concentration. A higher initiator concentration leads to the simultaneous growth of many polymer chains, which results in a lower average molecular weight as the available monomer is divided among more chains.
Table 1: Effect of Initiator Concentration on Polymerization Parameters
| Initiator Concentration | Rate of Polymerization (R_p) | Average Molecular Weight (M_n) |
| Low | Slow | High |
| High | Fast | Low |
Control of Termination Mechanisms in Radical Polymerization (Disproportionation vs. Combination)
In radical polymerization, termination, the step that ceases the growth of a polymer chain, is an unavoidable process that occurs when two growing macroradicals react with each other. This can happen through two primary mechanisms:
Combination (or Coupling): The two radical chain ends join to form a single, longer polymer chain. The resulting polymer molecule has a head-to-head linkage at the point of coupling and a molecular weight that is the sum of the two reacting chains.
Disproportionation: One radical abstracts an atom (typically a hydrogen) from the other. This results in two "dead" polymer chains: one with a saturated end group and another with an unsaturated (double bond) terminal group. In this case, the molecular weight of the individual chains is not significantly increased.
The preferred termination mechanism is primarily dictated by the structure of the monomer and the resulting macroradical, as well as the reaction temperature, rather than the initial choice of initiator. For example, polymerization of styrene (B11656) terminates mainly by combination, whereas poly(methyl methacrylate) terminates by a significant degree of disproportionation.
Table 2: Comparison of Termination Mechanisms
Role of Peroxide, bis(1-methylethyl) in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to eliminate persistent organic and inorganic pollutants. nih.govresearchgate.net These methods are predicated on the in-situ generation of powerful, non-selective chemical oxidants, most notably the hydroxyl radical (•OH). researchgate.net Peroxide, bis(1-methylethyl) can be utilized within AOP frameworks as a source of these radicals. The activation of the peroxide, typically through energy input such as ultraviolet (UV) light or ultrasonic waves, initiates the decomposition of the molecule and the subsequent oxidative degradation of contaminants. kirj.eenih.gov
The central role of Peroxide, bis(1-methylethyl) in AOPs is its ability to generate Reactive Oxygen Species (ROS) upon decomposition. ROS are highly reactive chemical entities that include free radicals like the hydroxyl radical (•OH) and superoxide (B77818) radical (O₂•⁻), as well as non-radical species like hydrogen peroxide (H₂O₂) and singlet oxygen (¹O₂). wikipedia.orgnih.gov
The primary event in the activation of Peroxide, bis(1-methylethyl) is the homolytic cleavage of the weak peroxide bond. This bond has a dissociation energy of approximately 190–210 kJ/mol, making it susceptible to rupture by thermal or photochemical energy. wikipedia.org This cleavage yields two isopropoxy radicals ( (CH₃)₂CHO• ).
Reaction 1: Initiation via Peroxide Cleavage (CH₃)₂CH-O-O-CH(CH₃)₂ → 2 (CH₃)₂CHO•
These isopropoxy radicals are themselves reactive, but they can participate in further reactions, particularly hydrogen abstraction from other molecules or solvent (water), to generate secondary radicals and more stable products. A critical pathway in aqueous AOPs is the generation of the highly potent hydroxyl radical (•OH), which is a cornerstone of most AOPs for water treatment. pnas.org The isopropoxy radical can also lead to the formation of other species, such as acetone (B3395972) and methyl radicals, which can further participate in the oxidative cascade.
Table 1: Key Reactive Species Originating from Peroxide, bis(1-methylethyl) in AOPs
| Reactive Species | Chemical Formula | Key Characteristics |
| Isopropoxy Radical | (CH₃)₂CHO• | Primary radical formed from peroxide cleavage; initiates further radical reactions. |
| Hydroxyl Radical | •OH | Extremely powerful and non-selective oxidant; primary species responsible for contaminant degradation. pnas.org |
| Superoxide Radical | O₂•⁻ | Formed in oxygenated systems; can act as a nucleophile or be converted to other ROS. rhhz.net |
| Hydroperoxyl Radical | HO₂• | The protonated form of superoxide, prevalent in acidic conditions. rhhz.netacs.org |
Once generated, the hydroxyl radicals (•OH) aggressively attack organic contaminant molecules, leading to their degradation and eventual mineralization into simpler, less harmful compounds like CO₂, water, and inorganic ions. mdpi.com The degradation process is not a single reaction but a complex sequence of events initiated by the radical attack. The primary mechanisms of attack by •OH radicals are:
Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from the organic molecule, creating an organic radical (R•), which then reacts with oxygen to form a peroxyl radical (ROO•) that propagates the degradation chain. This is a common pathway for alkanes and alcohols. researchgate.net
Radical Addition: The •OH radical adds to unsaturated bonds (e.g., C=C double bonds in alkenes or aromatic rings), forming a hydroxylated radical adduct. rhhz.net This pathway is typical for the degradation of aromatic compounds like phenols and benzene (B151609) derivatives.
Electron Transfer: The •OH radical can accept an electron from electron-rich moieties on a contaminant molecule, oxidizing it and forming a radical cation. rhhz.net
For instance, in the degradation of a generic aromatic pollutant like phenol, the process would be initiated by the addition of an •OH radical to the aromatic ring. This leads to the formation of dihydroxybenzene derivatives (e.g., catechol, hydroquinone). Subsequent attacks by •OH radicals cause the aromatic ring to open, forming smaller, more biodegradable organic acids such as maleic acid, oxalic acid, and formic acid, before complete mineralization to CO₂ and H₂O. pjoes.com
Table 2: Generalized Degradation Pathway of an Aromatic Contaminant by Peroxide-Generated Radicals
| Step | Process | Description | Example Intermediates |
| 1 | Initiation | Peroxide, bis(1-methylethyl) decomposes to form isopropoxy and subsequently hydroxyl radicals (•OH). | (CH₃)₂CHO•, •OH |
| 2 | Radical Attack | •OH radicals attack the aromatic ring of the contaminant, primarily through addition. | Hydroxylated radical adducts |
| 3 | Hydroxylation | Formation of more stable hydroxylated intermediates. | Dihydroxybenzenes (e.g., Catechol) |
| 4 | Ring Opening | Continued •OH attack breaks the aromatic ring structure. | Short-chain aliphatic acids (e.g., Maleic acid) |
| 5 | Mineralization | Aliphatic acids are further oxidized to inorganic end products. | CO₂, H₂O, inorganic ions |
Sonolysis is an AOP that uses high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid. nih.gov The collapse of these cavitation bubbles generates transient micro-environments of extreme temperature (several thousand Kelvin) and pressure. nih.gov When applied to aqueous solutions containing Peroxide, bis(1-methylethyl), two primary degradation mechanisms are at play:
Pyrolytic Cleavage: The peroxide molecules that diffuse into the cavitation bubble or exist at the bubble-liquid interface are subjected to the intense heat, causing thermolytic (pyrolytic) cleavage of the O-O bond. This directly generates isopropoxy radicals in the same manner as thermal activation. nih.gov This mechanism is particularly relevant for volatile or hydrophobic compounds that preferentially accumulate at the bubble interface.
Radical-Induced Decomposition: The high temperatures within the collapsing bubble also cause the sonolysis of water molecules, generating hydrogen atoms (•H) and hydroxyl radicals (•OH). mdpi.comresearchgate.net The •OH radicals formed from water can then attack molecules of Peroxide, bis(1-methylethyl) that are in the bulk solution or at the bubble interface, initiating its decomposition through hydrogen abstraction from one of the isopropyl groups. This creates a carbon-centered radical on the peroxide molecule, which can undergo further reactions. A study on the sonolysis of the related compound diisopropyl ether confirmed that the abstraction of hydrogen atoms by hydroxyl radicals is a major degradation pathway. nih.gov
Photochemical AOPs utilize photons, typically in the UV spectrum, to generate radicals. kirj.ee The UV/peroxide process is a well-established method for water treatment. ub.edu When Peroxide, bis(1-methylethyl) is used in such a system, it absorbs UV energy, leading to the photolytic cleavage (photolysis) of the peroxide bond. researchgate.netub.edu
Reaction 2: Photochemical Initiation (CH₃)₂CH-O-O-CH(CH₃)₂ + hν (UV light) → 2 (CH₃)₂CHO•
This initiation step is highly efficient because the energy of UV photons (e.g., a 254 nm photon has ~470 kJ/mol) is significantly greater than the bond dissociation energy of the peroxide O-O bond (~190-210 kJ/mol). wikipedia.org
The resulting isopropoxy radicals then drive the degradation of organic pollutants through the pathways described in section 4.2.2. The efficiency of the process depends on factors such as the initial peroxide concentration, the wavelength and intensity of the UV radiation, and the quantum yield of the peroxide's decomposition. Combining peroxides with UV radiation is often more effective than using either treatment alone, creating a synergistic effect that enhances the production of hydroxyl radicals and accelerates the destruction of recalcitrant pollutants. nih.govkirj.ee
Computational Chemistry and Theoretical Studies on Peroxide, Bis 1 Methylethyl Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the properties and reactivity of peroxide systems, including Peroxide, bis(1-methylethyl), also known as diisopropyl peroxide. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex chemical processes.
Prediction of Bond Dissociation Energies and Reaction Barrier Heights
A critical aspect of peroxide chemistry is the inherent weakness of the oxygen-oxygen (O-O) bond, which dictates their thermal stability and reactivity. pitt.edu DFT calculations have been extensively employed to predict the bond dissociation energies (BDEs) of the O-O bond in various peroxides. wayne.edunih.gov
Studies have shown that certain DFT functionals, such as the M06-2X functional, can produce O-O bond energies that are in good agreement with high-level ab initio calculations like G4 and CBS-APNO. wayne.edunih.gov A benchmark study validated a set of 64 DFT functional-basis set combinations for their ability to describe O-O BDEs in a database of 14 ROOH peroxides. researchgate.netchemrxiv.orgchemrxiv.org The ωB97 family of functionals and the Minnesota M11 functional showed the smallest mean absolute deviations, although a marked basis set dependence was observed. researchgate.netchemrxiv.orgchemrxiv.org For instance, a median O-O BDE value of approximately 45 kcal/mol has been suggested for a variety of common peroxides based on G2 ab initio calculations, a value refined by more accurate CBS-APNO level calculations. wayne.edunih.gov
DFT is also crucial for determining reaction barrier heights, which are fundamental to understanding reaction kinetics. rsc.org However, self-consistent calculations with semilocal XC functionals have been shown to significantly underestimate the barriers of reactions like hydrogen transfers, a phenomenon linked to one-electron self-interaction error. nih.gov Non-self-consistent calculations using Hartree-Fock orbitals with semilocal DFT have been shown to dramatically improve the prediction of many reaction barriers without compromising thermochemistry. nih.gov The accurate prediction of barrier heights is paramount for assessing the thermal stability and potential hazards of organic peroxides. rsc.org
Table 1: Comparison of O-O Bond Dissociation Energies (kcal/mol) for Select Peroxides Calculated by Different Methods
| Peroxide | G2 Ab Initio | CBS-APNO | M06-2X | Experimental/Other High-Level |
| Di-tert-butyl peroxide | - | - | - | 37.5-38.5 |
| Diacetyl peroxide | 36.9 | 32.87 | - | 30 ± 1 |
| Trifluoromethyl peroxide | - | 48.83 | - | 47.5 |
| tert-Butyl hydroperoxide | - | 45.81 | - | 44.1 - 46.8 |
Elucidation of Complex Reaction Mechanisms and Intermediates via Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are instrumental in unraveling complex reaction mechanisms and identifying transient intermediates that may be difficult to observe experimentally. cdnsciencepub.compku.edu.cn For example, in the reaction of ethylmagnesium bromide with diisopropyl ketone, quantum chemical calculations revealed that diethyl magnesium, formed from the Schlenk equilibrium, is more reactive than the Grignard reagent itself. pku.edu.cn These calculations can also rationalize the observed product distributions by comparing the energy barriers of competing reaction pathways, such as nucleophilic addition, enolization, and reduction. pku.edu.cn
In the context of peroxide decomposition, computational studies can map out the potential energy surface, identifying the transition states and intermediates involved. researchgate.net For instance, studies on the decomposition of hydrogen peroxide have shown that depending on the initial multiplicity of the system, different intermediate and final products can be formed, highlighting the possibility of singlet to triplet conversions. researchgate.net Quantum chemical methods can also elucidate the role of solvents and catalysts in reaction mechanisms. For example, in acidic methanol (B129727), both bis(dimethoxymethyl) peroxide and bis(1,1-dimethoxyethyl) peroxide undergo solvolysis with exclusive cleavage of the carbon-peroxy oxygen bond. cdnsciencepub.com
Molecular Conformation Optimization and its Influence on Reactivity Profiles
The three-dimensional structure of a molecule, or its conformation, can significantly impact its reactivity. Computational methods are used to perform molecular conformation optimization to find the lowest energy arrangement of atoms. openreview.net This is particularly important for flexible molecules like peroxides, where rotation around the O-O bond can lead to different conformers with varying stabilities and reactivities. nih.govresearchgate.net
For organic peroxides, obtaining the optimal molecular conformation through methods like molecular mechanics (MM) and DFT is a crucial step before calculating descriptors for quantitative structure-property relationship (QSPR) models. acs.orgacs.org This optimization has been shown to immensely improve the prediction accuracy of properties like the self-accelerating decomposition temperature (SADT). acs.orgacs.org For example, the torsional potential of dimethyl peroxide has been a challenging case for theoretical methods, with different levels of theory predicting different shapes for the potential energy surface. researchgate.net This highlights the sensitivity of reactivity to subtle conformational changes. The stability of certain bis-peroxides has been attributed to stereoelectronic effects, where specific conformations allow for stabilizing anomeric interactions. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Peroxide Reactivity and Stability
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are computational models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netscirp.org These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. acs.orgnih.gov
For organic peroxides, QSPR models have been developed to predict their reactivity and thermal stability, which are crucial for assessing their hazards. acs.org These models often use molecular descriptors calculated from the optimized molecular structures to predict properties like the self-accelerating decomposition temperature (SADT) and the heat of decomposition. acs.orgdntb.gov.uaresearchgate.net The inclusion of quantum chemical descriptors and proper molecular conformation optimization are important for developing accurate models. acs.orgacs.org
Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and support vector machines (SVM), are used to build the QSPR models. acs.orgresearchgate.net For instance, a PLS model with a high correlation coefficient (R² = 0.95) was constructed to predict the SADT of organic peroxides, demonstrating better accuracy than previous models. acs.orgacs.org Similarly, 2D-QSAR and 3D-QSAR models have been established to investigate the factors influencing the reaction rate constants of organic compounds in oxidation processes involving peroxides. researchgate.netnih.gov In 3D-QSAR models for ozone-hydrogen peroxide oxidation, the electrostatic field was found to be the most influential factor, followed by hydrogen bond acceptor and hydrophobic fields. researchgate.netnih.gov
Table 2: Examples of Descriptors Used in QSPR Models for Organic Peroxides
| Descriptor Type | Examples | Predicted Property |
| Constitutional | Number of peroxy bonds (nOO) | Heat of Decomposition |
| Topological | Kier shape index (1κ) | Heat of Decomposition |
| Quantum Chemical | Mulliken mean atomic charge on O atoms (QOO) | Heat of Decomposition |
| Quantum Chemical | Distance of the peroxy bonds (dOO) | Heat of Decomposition |
| Quantum Chemical | Dipole moment | Reaction Rate Constants |
| Quantum Chemical | Fukui indices | Reaction Rate Constants |
Environmental Fate and Degradation Pathways of Peroxide, Bis 1 Methylethyl and Analogous Oxygenates
Oxidative Degradation Processes in Environmental Matrices
The environmental persistence of Peroxide, bis(1-methylethyl), also known as diisopropyl peroxide (DIPE), and similar oxygenated compounds is significantly influenced by various oxidative degradation processes. These processes, occurring in different environmental compartments, involve highly reactive species that transform the parent compound into various intermediates and, ultimately, to more benign substances.
Sonolytic Degradation Mechanisms and Intermediate Formation
Sonolysis, the application of ultrasound to a liquid medium, induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This process generates extreme conditions, including high temperatures and pressures within the collapsing bubbles, leading to the pyrolytic decomposition of volatile compounds and the formation of highly reactive radicals. nih.govresearchgate.net
The degradation of gasoline oxygenates like DIPE through sonolysis has been investigated, revealing complex reaction pathways. nih.gov For non-volatile organic compounds, sonolytic degradation primarily occurs through two mechanisms: pyrolysis inside the cavitation bubbles and oxidation by hydroxyl radicals (•OH) formed during cavitation. nih.gov The formation of hydrogen peroxide (H₂O₂) is a known consequence of the recombination of hydroxyl radicals during the sonolysis of aqueous solutions. nih.gov
Studies focusing on the sonolytic degradation of non-volatile organic compounds have utilized various monitoring techniques to understand the reaction zones. researchgate.netgist.ac.kr These investigations have identified three primary reaction zones: within the cavitation bubble, in the bulk solution, and at the gas-liquid interfacial region. gist.ac.kr The formation of peroxides and subsequent generation of hydroxyl radicals are believed to occur predominantly in the interfacial shell region. researchgate.netgist.ac.kr The efficiency of sonolytic degradation can be enhanced by coupling it with other processes, such as the addition of Fe(II), which promotes the generation of hydroxyl radicals through the Fenton reaction with sonochemically produced hydrogen peroxide. researchgate.net
Hydroxyl Radical-Mediated Degradation Pathways for Organic Peroxides
Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that play a crucial role in the degradation of a wide range of organic pollutants in the environment. wikipedia.orghydrogenlink.com They are central to many advanced oxidation processes (AOPs) used for water treatment. researchgate.netzu.ac.ae The reaction of hydroxyl radicals with organic compounds is a primary degradation pathway in the atmosphere and in aquatic systems. wikipedia.orgcopernicus.org
For organic peroxides, the degradation pathway initiated by hydroxyl radicals is of significant interest. These radicals can be generated through various means, including the photolysis of hydrogen peroxide (H₂O₂) or the decomposition of hydroperoxides. wikipedia.orgzu.ac.ae In the context of diisopropyl ether, a structural analogue of diisopropyl peroxide, studies on its oxidation by hydroxyl radicals in aqueous solutions have provided insights into the potential degradation mechanisms. The primary reaction involves the abstraction of a hydrogen atom, typically from a carbon atom adjacent to the ether oxygen, followed by the addition of molecular oxygen to form a peroxyl radical. researchgate.net This peroxyl radical can then undergo further reactions, leading to the formation of various degradation products. researchgate.net
The reactivity of hydroxyl radicals is such that they can attack virtually all types of macromolecules, including carbohydrates, lipids, and nucleic acids, highlighting their potent and non-specific oxidative power. wikipedia.org The generation of hydroxyl radicals can be enhanced through processes like the Fenton reaction (Fe²⁺ + H₂O₂), which is a cornerstone of many AOPs. zu.ac.ae The combination of ultrasound with Fenton's reagent (sono-Fenton process) has been shown to synergistically increase the production of hydroxyl radicals, leading to more efficient degradation of organic pollutants. nih.gov
Photochemical Degradation Pathways and the Role of Triplet Excited States
Photochemical degradation involves the absorption of light by a molecule, which can lead to its direct decomposition (direct photolysis) or the formation of reactive species that then degrade the compound (indirect photolysis). escholarship.org For many organic compounds, including peroxides, photochemical processes are a significant environmental degradation pathway.
Direct photolysis of diisopropyl peroxide has been studied, indicating that upon absorption of ultraviolet radiation, the primary quantum yield of decomposition is close to unity. acs.orgacs.org This process leads to the homolytic cleavage of the oxygen-oxygen bond, generating isopropoxy radicals. acs.org
Indirect photolysis often involves the formation of triplet excited states of other molecules in the environment, such as dissolved organic matter (DOM). escholarship.org These triplet states can transfer their energy to other molecules, including peroxides, promoting their decomposition. nih.gov The triplet state of a molecule has a longer lifetime than the singlet excited state, increasing the probability of it reacting with other species. dtic.mil The energy of the triplet state is a critical factor in determining the efficiency of these energy transfer processes. nih.gov The reaction mechanisms involving triplet states can be complex and are influenced by the surrounding environment. dtic.milrsc.org
Biodegradation Mechanisms and Microbial Transformation
The ability of microorganisms to degrade xenobiotic compounds is a critical component of natural attenuation and bioremediation strategies. The biodegradation of ether compounds, including analogues of diisopropyl peroxide, has been the subject of considerable research.
Microbial Degradation Pathways of Diisopropyl Ether Analogues
The biodegradation of diisopropyl ether (DIPE) and other fuel oxygenates has been demonstrated by various microorganisms. cabidigitallibrary.orgresearchgate.nettandfonline.com Strains of Mycolicibacterium, for example, have been isolated that are capable of mineralizing DIPE. cabidigitallibrary.orgtandfonline.comresearchgate.net The degradation process often begins with an initial attack by a monooxygenase enzyme, which hydroxylates the ether molecule. nih.gov This initial hydroxylation leads to the formation of an unstable hemiacetal, which then spontaneously cleaves to form an alcohol and a ketone or aldehyde. nih.gov
For DIPE, the proposed pathway involves the formation of 2-propanol and acetone (B3395972) as key intermediates. cabidigitallibrary.orgresearchgate.nettandfonline.com Several bacterial strains, including those from the genera Rhodococcus and Aquincola, have been shown to possess the enzymatic machinery to degrade short-chain dialkyl ethers. nih.gov The ethABCD gene cluster, encoding a cytochrome P-450 monooxygenase system, has been identified as being responsible for the degradation of ethers like DIPE in some bacteria. nih.gov
The ability of microorganisms to utilize these compounds as a source of carbon and energy is dependent on the presence of specific metabolic pathways. In some cases, the degradation of one compound (a primary substrate) can support the co-oxidation of another, more recalcitrant compound. cabidigitallibrary.orgresearchgate.nettandfonline.com
Identification and Characterization of Biodegradation Intermediates
The identification of intermediate products is crucial for elucidating the biodegradation pathways of organic compounds. In the case of DIPE degradation by Mycolicibacterium sp. strain CH28, gas chromatography-mass spectrometry (GC-MS) analysis has identified 2-propanol, acetone, and acetate (B1210297) as key intermediates. cabidigitallibrary.orgresearchgate.nettandfonline.com The detection of these compounds provides strong evidence for a pathway involving the initial cleavage of the ether bond.
Similarly, in the degradation of other ethers, such as diethyl ether by Aquincola tertiaricarbonis L108, ethanol (B145695) has been identified as a metabolic intermediate. nih.gov The accumulation of such intermediates can provide valuable clues about the specific enzymatic reactions involved and any potential metabolic bottlenecks.
The following table summarizes the key intermediates identified in the biodegradation of diisopropyl ether and a related analogue:
| Original Compound | Microorganism | Identified Intermediates | Reference(s) |
| Diisopropyl Ether (DIPE) | Mycolicibacterium sp. strain CH28 | 2-Propanol, Acetone, Acetate | cabidigitallibrary.org, researchgate.net, tandfonline.com |
| Diethyl Ether | Aquincola tertiaricarbonis L108 | Ethanol | nih.gov |
Q & A
Basic Research Questions
Q. What standardized methods are recommended for detecting peroxide formation in bis(1-methylethyl) peroxide (DCP), and how should conflicting test results be resolved?
- Method A (Test Strips): Use peroxide-specific test strips (e.g., JT Baker, Sigma/Aldrich) for routine detection. Follow manufacturer instructions, noting that strips are most reliable for simple ethers like diethyl ether but may require validation for DCP .
- Method B (Iodide Test): Perform iodide titration for quantitative analysis. A positive result (yellow-brown color change) indicates peroxide levels >10 ppm, necessitating stabilization or disposal .
- Conflict Resolution: If results contradict, cross-validate using both methods. For DCP, prioritize Method B due to its higher accuracy for complex organic peroxides. Retest after stabilization (e.g., adding inhibitors like BHT) .
Q. What are the critical storage protocols to minimize peroxide accumulation in DCP during long-term laboratory use?
- Inert Atmosphere: Store under nitrogen or argon to suppress radical-initiated peroxide formation .
- Labeling: Record dates of receipt, opening, and discard (max retention time: 6 months post-opening). Include peroxide test dates/results .
- Evaporation Control: Monitor container volume; evaporative loss concentrates peroxides. Test before each use .
Q. How should researchers safely deactivate DCP with elevated peroxide levels (>10 ppm)?
- Stabilization: Dilute with inert solvents (e.g., mineral oil) to reduce peroxide concentration.
- Destruction: For small quantities, use Fenton’s reagent (Fe²⁺ + H₂O₂) under controlled conditions. For bulk amounts, engage hazardous materials contractors .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the thermal hazards of DCP in the presence of metal ions or acids?
- Thermal Analysis: Use TGA-DSC to identify decomposition onset temperatures. For example, DCP decomposes exothermically at ~120°C, but presence of Fe³⁺ or H₂SO₄ lowers this threshold to 80–90°C .
- Kinetic Modeling: Apply Friedman or Ozawa-Flynn-Wall methods to calculate activation energy (Ea). Studies show Ea decreases by 15–20% in acidic environments, indicating higher reactivity .
Q. How can computational models predict DCP decomposition pathways under varying experimental conditions?
- DFT Calculations: Simulate radical cleavage mechanisms (e.g., O-O bond dissociation) to identify dominant decomposition products (e.g., acetophenone, cumene alcohol).
- Risk Assessment: Integrate thermokinetic data (e.g., SADT – Self-Accelerating Decomposition Temperature) into models to predict safe handling thresholds .
Q. What structural factors in DCP influence its propensity for peroxide formation, and how can these inform experimental design?
- Radical Stability: Tertiary C-H bonds in the isopropyl groups are prone to abstraction, initiating peroxidation. Compare with primary/secondary peroxides to assess relative stability .
- Polymer Cross-Linking: Monitor residual DCP in polymer matrices; unreacted peroxide can decompose post-synthesis, altering material properties. Use FTIR or HPLC for quantification .
Q. How do environmental factors (e.g., UV light, humidity) affect DCP’s stability in laboratory settings?
- Photolysis Studies: Expose DCP to UV (254 nm) and measure peroxide accumulation via iodometry. Results show a 30% increase in peroxides after 48 hours .
- Humidity Control: Store in desiccators; moisture catalyzes hydrolysis, generating reactive intermediates .
Methodological Tables
Table 1: Thermal Decomposition Data for DCP Under Contaminant Influence
Table 2: Recommended Testing Frequency for DCP in Lab Settings
| Storage Duration | Testing Frequency | Acceptable Peroxide Level |
|---|---|---|
| <3 months | Every 30 days | ≤10 ppm |
| 3–6 months | Before each use | ≤10 ppm |
| >6 months | Dispose immediately | N/A |
| Source: EH&S Guidelines (2022) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
